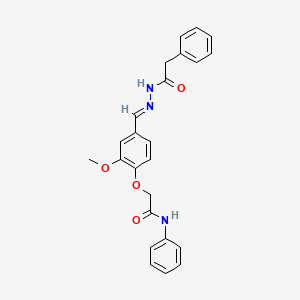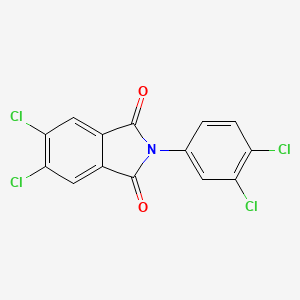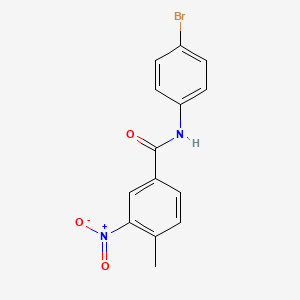
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes methoxy, phenylacetyl, hydrazonomethyl, and phenoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the hydrazone intermediate: Reacting phenylacetyl chloride with hydrazine to form phenylacetyl hydrazone.
Methoxylation: Introducing a methoxy group to the aromatic ring through a methylation reaction.
Coupling reaction: Combining the hydrazone intermediate with a phenoxy acetamide derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Temperature control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce new functional groups to the aromatic rings.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for certain diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
作用机制
The mechanism of action of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating pathways: Affecting signaling pathways within cells.
Interacting with receptors: Altering receptor activity and downstream effects.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-methyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-ethyl-acetamide
- 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-propyl-acetamide
Uniqueness
The uniqueness of 2-(2-Methoxy-4-(phenylacetyl-hydrazonomethyl)-phenoxy)-N-phenyl-acetamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
属性
分子式 |
C24H23N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-22-14-19(16-25-27-23(28)15-18-8-4-2-5-9-18)12-13-21(22)31-17-24(29)26-20-10-6-3-7-11-20/h2-14,16H,15,17H2,1H3,(H,26,29)(H,27,28)/b25-16+ |
InChI 键 |
NWEDARMDORWILP-PCLIKHOPSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11990959.png)
![4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)
![disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)
